molecular formula C9H7NO B1601593 4-(2-Oxoethyl)benzonitrile CAS No. 76113-58-1

4-(2-Oxoethyl)benzonitrile

Cat. No.: B1601593
CAS No.: 76113-58-1
M. Wt: 145.16 g/mol
InChI Key: BTDMXRCUNUVYDT-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is notable for its versatility and utility in various chemical processes and applications.

Properties

IUPAC Name

4-(2-oxoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDMXRCUNUVYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503633
Record name 4-(2-Oxoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76113-58-1
Record name 4-(2-Oxoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Oxoethyl)benzonitrile involves the oxidation of 4-(2-Hydroxyethyl)benzonitrile. This can be achieved using Dess-Martin periodane in dichloromethane at room temperature for one hour. The reaction mixture is then worked up with sodium thiosulfate, washed with sodium bicarbonate, dried over sodium sulfate, and concentrated to yield the crude product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of ionic liquids as recycling agents, can be applied to optimize the synthesis process. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride can simplify the separation process and eliminate the need for metal salt catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxoethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

4-(2-Oxoethyl)benzonitrile serves as a significant intermediate in the synthesis of more complex organic molecules. Its reactivity is attributed to the presence of both the nitrile and keto functional groups, which allow for various chemical transformations. The compound can undergo:

  • Oxidation : Leading to the formation of 4-methyl-3-(2-oxoethyl)benzoic acid.
  • Reduction : Resulting in 4-methyl-3-(2-aminoethyl)benzonitrile.
  • Substitution Reactions : Producing halogenated derivatives such as 4-methyl-3-(2-oxoethyl)-2-bromobenzonitrile.

Research has indicated potential biological activities for this compound, particularly in its interactions with various biomolecules. Studies suggest that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Investigations into its role as a protease inhibitor reveal potential therapeutic applications in cancer treatment .

Case Study: Protease Inhibition

A study explored the inhibitory effects of related compounds on serine proteases, which are implicated in several diseases. The findings indicated that structural modifications similar to those found in this compound could enhance binding affinity to these enzymes, suggesting a pathway for drug development targeting specific diseases such as cancer and diabetes .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate . Its unique structure allows it to interact with biological targets effectively, influencing enzyme activity or receptor binding.

Pharmacological Insights

The compound's ability to engage in hydrogen bonding and hydrophobic interactions enhances its potential as a drug candidate. Computational studies have been employed to model its binding mechanisms with target proteins, providing insights into its pharmacological potential.

Industrial Applications

Beyond laboratory settings, this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing materials with specific functionalities in industries such as:

  • Coatings and Adhesives : As a precursor for thermosetting resins.
  • Flame Retardants : Due to its chemical stability under heat .

Mechanism of Action

The mechanism of action of 4-(2-Oxoethyl)benzonitrile involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the compound can be converted to amides or nitriles depending on the starting material. This reaction involves the formation of an oxime, which is then rearranged under acidic conditions to yield the desired product .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound with the formula C6H5CN.

    4-(2-Hydroxyethyl)benzonitrile: The precursor to 4-(2-Oxoethyl)benzonitrile.

    4-(Pyrrolidin-1-yl)benzonitrile: A derivative used in medicinal chemistry.

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

4-(2-Oxoethyl)benzonitrile, a compound with the chemical formula C₉H₇NO, has garnered attention in various fields of scientific research due to its potential biological activities. This article examines its synthesis, biological properties, and applications based on diverse sources.

This compound is a yellow crystalline solid that serves as a versatile building block in organic synthesis. It can be synthesized through the oxidation of 4-(2-hydroxyethyl)benzonitrile using Dess-Martin periodane in dichloromethane under mild conditions . The compound can also undergo various chemical transformations, including oxidation to form benzoic acid derivatives and reduction to yield amines .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. In particular, modifications at the para position of the phenyl ring have shown varying degrees of inhibitory effects on tumor cell growth .

CompoundGI50 (μM)Remarks
4-Methoxy derivative>10No significant inhibition
4-Fluoromethyl derivative0.98Generalized off-target toxicity
4-Dimethylamine derivative0.26Comparable potency to lead compound

These findings indicate that structural modifications can enhance or diminish the biological activity of compounds related to this compound, suggesting a structure-activity relationship (SAR) that is critical for drug design .

The mechanism by which this compound exerts its biological effects may involve its ability to interact with specific biological targets. For example, it has been implicated in the synthesis of biologically active molecules that could modulate key cellular pathways involved in cancer progression . The compound's nitrile group is particularly reactive and can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex therapeutic agents .

Case Studies and Research Findings

  • Metal-Free Synthesis : A study demonstrated a metal-free method for constructing aminated isoquinoline frameworks from this compound derivatives, showcasing its utility in synthesizing biologically relevant compounds under environmentally friendly conditions .
  • Pharmacological Potential : Another investigation into the pharmacological properties of similar compounds revealed that modifications could lead to enhanced activity against specific cancer types, emphasizing the importance of SAR studies for developing effective therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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